molecular formula C10H7ClN2 B1625325 2-(7-chloro-1H-indol-3-yl)acetonitrile CAS No. 221377-37-3

2-(7-chloro-1H-indol-3-yl)acetonitrile

Cat. No. B1625325
M. Wt: 190.63 g/mol
InChI Key: ZQEMFYCURAAFLI-UHFFFAOYSA-N
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Description

“2-(7-chloro-1H-indol-3-yl)acetonitrile” is a chemical compound with the molecular formula C10H7ClN2 . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . This compound has been used in the design and synthesis of new fluorophores incorporated with various polycyclic aromatic hydrocarbons, carbazole, pyridine, and triphenylamine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new fluorophores based on 2-(1H-indol-3-yl)acetonitrile incorporated with various polycyclic aromatic hydrocarbons, carbazole, pyridine, and triphenylamine was designed and synthesized . Another example is the preparation of compounds by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For instance, the title compound, C10H7ClN2, contains two approximately planar molecules, A and B (r.m.s. deviations = 0.039 and 0.064 Å, respectively) in the asymmetric unit . In the crystal, N—H N hydrogen bonds link the molecules into C(7) chains of alternating A and B molecules propagating along the a-axis direction .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the highest occupied molecular orbitals (HOMOs), lowest unoccupied molecular orbitals (LUMOs) and band gaps (HOMO–LUMO gap) of BIPIAN and BITIAN have been explored to recognize the nature of electronic and optical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the optical, electrochemical, thermal, and morphological properties of the fluorophores were studied using various methods .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Solution Chemistry: The synthesis of related indole compounds and their solution chemistry, including reactivity and decomposition in aqueous solutions, has been explored. This type of research is foundational for understanding the chemical behavior of indole derivatives in various conditions (Rajagopal et al., 2003).

Chemical Reactions and Methodologies

  • Nucleophilic Reactivities of Indoles: Studies have been conducted on the nucleophilic reactivities of indoles, providing insights into their potential applications in chemical synthesis. Such research is crucial for developing new methods to synthesize indole derivatives, including those with specific functional groups like cyanide (Lakhdar et al., 2006).
  • Electrochemical Copolymerization: Research into the electrochemical copolymerization of indole and other compounds has been performed to create materials with combined properties, such as good thermal stability and high conductivity. These findings have potential applications in the development of conducting polymers and materials science (Jingkun Xu et al., 2005).

Environmental and Biological Implications

  • Myeloperoxidase-catalyzed Oxidation: Research has shown that chloroacetonitrile can be activated to cyanide by myeloperoxidase, an enzyme system, indicating potential biological and environmental implications of chloroacetonitrile derivatives. Understanding such interactions is crucial for assessing the safety and impact of these compounds (Abdel-Naim & Mohamadin, 2004).

Applications in Organic Synthesis

  • Copper-mediated C2-cyanation: A novel method for the C2-cyanation of indoles using acetonitrile as a cyanide source has been developed. This process highlights the utility of acetonitrile in organic synthesis, particularly for introducing the cyanide functional group into the indole ring, which could be useful for synthesizing pharmaceuticals and agrochemicals (Pan et al., 2013).

Safety And Hazards

The safety and hazards of similar compounds have been studied. For instance, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The future directions of similar compounds have been studied. For instance, the main aim of a work was to synthesize a novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and evaluate their antioxidant activity . These compounds were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The newly synthesized compound structures were characterized by FT-IR, 1H-NMR, mass spectroscopy and elemental analysis .

properties

IUPAC Name

2-(7-chloro-1H-indol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9/h1-3,6,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEMFYCURAAFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C2CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441702
Record name 2-(7-chloro-1H-indol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-chloro-1H-indol-3-yl)acetonitrile

CAS RN

221377-37-3
Record name 2-(7-chloro-1H-indol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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